molecular formula C37H39IO9 B1662938 5-I-RTX CAS No. 535974-91-5

5-I-RTX

Cat. No.: B1662938
CAS No.: 535974-91-5
M. Wt: 754.6 g/mol
InChI Key: TZUJORCXGLGWDV-DZBJMWFRSA-N
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Description

Iodoresiniferatoxin is a potent competitive antagonist of the Transient Receptor Potential Vanilloid 1 receptor. It is derived from resiniferatoxin, a naturally occurring compound found in the latex of the Euphorbia resinifera plant. Iodoresiniferatoxin is known for its high affinity for the Transient Receptor Potential Vanilloid 1 receptor and its ability to modulate pain pathways .

Mechanism of Action

Target of Action

5’-Iodoresiniferatoxin (I-RTX) is a strong competitive antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor . The TRPV1 receptor encodes a protein of 838 amino acids forming a calcium-permeable channel that is activated by capsaicin but also by noxious heat and low extracellular pH . TRPV1 receptors are expressed in many systems in the central and peripheral nervous system, and have a particularly important role in signal conduction in afferent pain pathways .

Mode of Action

The proposed molecular mode of action of TRPV1 antagonists like 5’-Iodoresiniferatoxin is blocking of the channel pore . Several studies using either capsaicin, pH values < 6 or heat as the agonist have shown that I-RTX works as a strong competitive TRPV1 antagonist in vitro . Recent studies also revealed partial trpv1-agonist-like effects of i-rtx in the thermoregulatory system in mice, increasing intracellular ca2+ concentrations .

Biochemical Pathways

The primary biochemical pathway affected by 5’-Iodoresiniferatoxin is the TRPV1 signaling pathway . By acting as an antagonist, I-RTX can inhibit the activation of this pathway, thereby affecting the transmission of pain signals. Under certain conditions, i-rtx can also act as a partial agonist, potentially activating the pathway and increasing intracellular ca2+ concentrations .

Pharmacokinetics

It is known that the substance is soluble in dmso and in ethanol , which could influence its absorption and distribution

Result of Action

The molecular and cellular effects of 5’-Iodoresiniferatoxin’s action primarily involve changes in calcium signaling due to its interaction with the TRPV1 receptor . In vivo, I-RTX has shown analgesic activity in the capsaicin pain test . Additionally, it has been found to induce TRPV1-dependent hypothermia .

Action Environment

The action of 5’-Iodoresiniferatoxin is influenced by environmental factors such as temperature and pH value. Research with HEK 293 cells expressing TRPV1 has shown that the binding of I-RTX is dependent upon these factors. The optimal pH value is around 7.8 to 8.0 and binding increases markedly with temperature up to 37 °C and then decreases at higher temperatures .

Preparation Methods

Synthetic Routes and Reaction Conditions: Iodoresiniferatoxin can be synthesized from resiniferatoxin through electrophilic aromatic substitution. The iodination of resiniferatoxin at the 5-position converts it from a Transient Receptor Potential Vanilloid 1 receptor agonist to an antagonist . The reaction typically involves the use of iodide as the substituent and is carried out under controlled conditions to ensure the selective iodination of the desired position.

Industrial Production Methods: The industrial production of iodoresiniferatoxin involves the large-scale synthesis of resiniferatoxin followed by its iodination. The process requires precise control of reaction conditions, including temperature, pH, and the concentration of reagents, to achieve high yields and purity. The final product is purified using techniques such as chromatography to remove any impurities and by-products .

Chemical Reactions Analysis

Types of Reactions: Iodoresiniferatoxin undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the molecule.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, iodination of resiniferatoxin results in iodoresiniferatoxin, while oxidation and reduction reactions yield various oxidized and reduced derivatives .

Scientific Research Applications

Iodoresiniferatoxin has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Uniqueness: Iodoresiniferatoxin is unique due to its high affinity and selectivity for the Transient Receptor Potential Vanilloid 1 receptor. Unlike resiniferatoxin and capsaicin, which are agonists, iodoresiniferatoxin acts as an antagonist, making it valuable for studying the inhibitory mechanisms of the receptor. Its ability to modulate pain pathways with high potency sets it apart from other similar compounds .

Properties

CAS No.

535974-91-5

Molecular Formula

C37H39IO9

Molecular Weight

754.6 g/mol

IUPAC Name

[(1R,2R,6R,10S,11R,13S,15R,17R)-13-benzyl-6-hydroxy-4,17-dimethyl-5-oxo-15-prop-1-en-2-yl-12,14,18-trioxapentacyclo[11.4.1.01,10.02,6.011,15]octadeca-3,8-dien-8-yl]methyl 2-(4-hydroxy-3-iodo-5-methoxyphenyl)acetate

InChI

InChI=1S/C37H39IO9/c1-20(2)35-16-22(4)37-26(33(35)45-36(46-35,47-37)18-23-9-7-6-8-10-23)12-25(17-34(42)29(37)11-21(3)32(34)41)19-44-30(39)15-24-13-27(38)31(40)28(14-24)43-5/h6-14,22,26,29,33,40,42H,1,15-19H2,2-5H3/t22-,26+,29-,33-,34-,35-,36-,37-/m1/s1

InChI Key

TZUJORCXGLGWDV-DZBJMWFRSA-N

Isomeric SMILES

C[C@@H]1C[C@]2([C@H]3[C@H]4[C@]1([C@@H]5C=C(C(=O)[C@]5(CC(=C4)COC(=O)CC6=CC(=C(C(=C6)I)O)OC)O)C)O[C@](O3)(O2)CC7=CC=CC=C7)C(=C)C

SMILES

CC1CC2(C3C4C1(C5C=C(C(=O)C5(CC(=C4)COC(=O)CC6=CC(=C(C(=C6)I)O)OC)O)C)OC(O3)(O2)CC7=CC=CC=C7)C(=C)C

Canonical SMILES

CC1CC2(C3C4C1(C5C=C(C(=O)C5(CC(=C4)COC(=O)CC6=CC(=C(C(=C6)I)O)OC)O)C)OC(O3)(O2)CC7=CC=CC=C7)C(=C)C

Synonyms

5'-iodoresiniferatoxin
6,7-deepoxy-6,7-didehydro-5-deoxy-21-dephenyl-21-(phenylmethyl)-daphnetoxin-20-(4-hydroxy-5-iodo-3-ethoxybenzeneacetate
I-RTX cpd
iodo-resiniferatoxin
iodoresiniferatoxin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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